molecular formula C12H11F3N2O2S2 B12213248 3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12213248
M. Wt: 336.4 g/mol
InChI Key: LVILBHBKXHLBKK-UHFFFAOYSA-N
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Description

The compound 3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic molecule featuring a fused thieno-thiazol-2-imine core with a 5,5-dioxide moiety. Its structure includes a 2-(trifluoromethyl)phenyl substituent at position 3, which contributes to its distinct electronic and steric properties.

Properties

Molecular Formula

C12H11F3N2O2S2

Molecular Weight

336.4 g/mol

IUPAC Name

5,5-dioxo-3-[2-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C12H11F3N2O2S2/c13-12(14,15)7-3-1-2-4-8(7)17-9-5-21(18,19)6-10(9)20-11(17)16/h1-4,9-10,16H,5-6H2

InChI Key

LVILBHBKXHLBKK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiosemicarbazide, followed by cyclization in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Acid Dissociation Constant (pKa)
3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide (Target) 2-(Trifluoromethyl)phenyl Not provided Likely C₁₆H₁₃F₃N₂O₂S₂ (estimated) ~400–410 (estimated) ~1.55 (predicted) ~550–560 (predicted) Not available
1-phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 3-(Trifluoromethyl)phenyl, phenyl 616214-43-8 C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 ± 0.1 559.1 ± 60.0 -1.13 ± 0.20
1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Chlorophenyl, phenyl 537680-82-3 C₁₇H₁₅ClN₂O₃S 362.83 Not reported Not reported Not reported
3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide p-Tolyl 392309-05-6 Likely C₁₃H₁₃NO₃S₂ (estimated) ~283.37 Not reported Not reported Not reported

Key Observations:

Substituent Effects :

  • The trifluoromethyl group (CF₃) in the target compound and its analog (CAS 616214-43-8) introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to the chlorophenyl (CAS 537680-82-3) or p-tolyl (CAS 392309-05-6) groups.
  • The position of the trifluoromethyl group (2- vs. 3- on the phenyl ring) may alter steric interactions and binding affinities in biological systems .

Physicochemical Properties :

  • The trifluoromethylated analogs (target and CAS 616214-43-8) exhibit higher molecular weights (~400–412 g/mol) and densities (~1.55–1.56 g/cm³) compared to the chlorophenyl derivative (362.83 g/mol), reflecting increased hydrophobicity.
  • Predicted boiling points (~550–560°C) for trifluoromethylated compounds suggest high thermal stability, likely due to strong intermolecular interactions (e.g., dipole-dipole forces from CF₃) .

Acid-Base Behavior :

  • The compound in has a predicted pKa of -1.13 ± 0.20, indicating weak acidity, likely attributable to the thione group. The target compound’s imine moiety may exhibit similar behavior.

Biological Activity

The compound 3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic molecule notable for its unique structural features and potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C21H19F3N2O5S2C_{21}H_{19}F_{3}N_{2}O_{5}S_{2}, with a molecular weight of approximately 500.51 g/mol. The structure features a trifluoromethyl group, a tetrahydrothieno ring, and a thiazole moiety, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing trifluoromethyl groups. For instance, derivatives similar to our compound have shown significant effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antibacterial properties with low toxicity to human cells .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target BacteriaActivity Type
Compound A0.5Staphylococcus aureusBactericidal
Compound B1.0Enterococcus faecalisBacteriostatic
Compound C2.0Escherichia coliModerate

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival pathways. Preliminary findings suggest that it can induce apoptosis in cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Inhibition of cell cycle progression
A549 (Lung Cancer)12Modulation of signaling pathways

The biological activity of This compound is hypothesized to involve:

  • Enzyme Inhibition: Binding to specific enzymes that play critical roles in bacterial metabolism or cancer cell survival.
  • Receptor Modulation: Interacting with cell surface receptors that mediate signaling pathways associated with growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy: A study demonstrated that a structurally similar trifluoromethyl compound exhibited a significant bactericidal effect against S. aureus, with a low tendency for resistance development .
  • Cancer Cell Studies: In vitro studies using MCF-7 cells showed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

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